Nemoralisin
CAS No.:
Cat. No.: VC13529112
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+ |
| Standard InChI Key | AVYLUTSPDMUJIF-UKTHLTGXSA-N |
| Isomeric SMILES | CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)C2=CC(=O)C(O2)(C)C |
| Canonical SMILES | CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Core Molecular Architecture
Nemoralisin's structure combines a 2,3-dihydropyran-6-one core with a substituted furan moiety connected via an alkenyl side chain. The IUPAC name—2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one —reflects its:
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Stereochemical complexity: The (E)-configuration at the central double bond (C1-C9) creates distinct spatial arrangements influencing molecular interactions .
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Chiral centers: Multiple stereogenic atoms (C6, C15, C16) contribute to possible stereoisomerism, as noted by Wikidata's classification of Nemoralisin as a stereoisomer group .
The compound's isomeric SMILES string (CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)C2=CC(=O)C(O2)(C)C) highlights the spatial relationship between the pyranone and furan rings, which adopt non-planar conformations due to steric hindrance from methyl substituents.
Physicochemical Profile
Experimental and predicted properties from computational models reveal critical biopharmaceutical characteristics:
These parameters suggest Nemoralisin likely crosses biological membranes via passive diffusion, though its high molecular weight (>500 g/mol) may limit blood-brain barrier penetration despite a 77.5% predicted probability .
Biosynthetic Origins and Natural Occurrence
Diterpenoid Biosynthesis Context
As a diterpene derivative, Nemoralisin originates from geranylgeranyl pyrophosphate (GGPP) cyclization—a process catalyzed by diterpene synthases. The PMC review outlines two primary cyclization pathways :
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Protonation-initiated cyclization yielding (-)-copalyl diphosphate
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Alternative folding mechanisms producing (+)-copalyl diphosphate
While Nemoralisin's specific biosynthetic route remains uncharacterized, its structural motifs suggest derivation from labdane-related diterpenoid precursors. The furan and pyranone rings likely form through post-cyclization oxidation events mediated by cytochrome P450 enzymes.
Putative Biological Sources
Though direct isolation reports are scarce, structural analogs occur in:
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Euphorbiaceae species: Known for producing labdane diterpenoids with fused oxygen heterocycles .
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Pinus genus: Related abietane-type diterpenes share the methyl-substituted aromatic core .
The compound's "nemoral" prefix implies possible isolation from forest understory (nemoral) plants, though this requires botanical confirmation.
Molecular docking simulations (unpublished) predict Nemoralisin's furanone moiety interacts with the ATP-binding pocket of IKKβ, potentially explaining NF-κB inhibitory activity .
ADMET Profile Predictions
Computed pharmacokinetic properties reveal both opportunities and limitations:
Absorption/Distribution
Metabolism/Toxicity
These data suggest oral bioavailability challenges due to first-pass metabolism, necessitating prodrug strategies or alternative administration routes.
Research Gaps and Future Directions
Despite computational insights, critical knowledge gaps persist:
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Stereochemical specificity: Absolute configuration of chiral centers remains undefined
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In vivo validation: All current data derive from in silico models
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Natural abundance: No confirmed botanical source reported
Priority research areas should include:
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Total synthesis to confirm structure-activity relationships
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High-throughput screening against immune cell lines
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Metabolomic studies to identify producing organisms
This compound's unique architecture positions it as a promising lead for immunotherapeutics, provided subsequent studies address current limitations in empirical data.
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